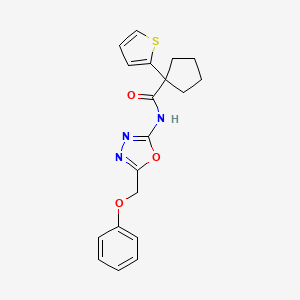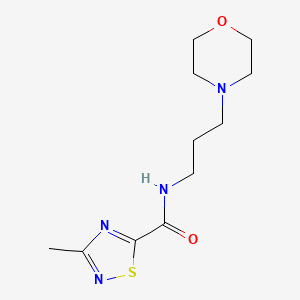
3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity/basicity, redox potential, and reactivity with other substances.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The study by Remizov et al. (2019) discusses the chemical reactions of thiadiazole derivatives, demonstrating the compound's utility in synthetic organic chemistry. The research details the formation of thioamides and other derivatives through reactions with bases, highlighting the versatility of thiadiazole compounds in creating various chemical entities (Yu. O. Remizov, L. M. Pevzner, & M. Petrov, 2019).
Biological Evaluation and Medicinal Applications
A study by Srivastava et al. (2007) synthesized and evaluated diaryl dihydropyrazole-3-carboxamides, including morpholine derivatives, for antiobesity activity through CB1 receptor antagonism. This research underscores the potential of thiadiazole and morpholine derivatives in developing new therapeutic agents (Brijesh Kumar Srivastava et al., 2007).
Antimicrobial and Antibacterial Properties
Mali et al. (2019) focused on the synthesis, antibacterial screening, and DNA cleavage capabilities of a thiadiazole derivative, showcasing its moderate inhibition against Mycobacteria tuberculosis. This study highlights the antimicrobial potential of compounds incorporating the thiadiazole moiety (Suraj N. Mali et al., 2019).
Anticancer Activity
Proshin et al. (2021) screened a series of 3,5-disubstituted 1,2,4-thiadiazoles for cytotoxic activity against cancer cells, revealing selectivity towards certain cancer cell lines over noncancerous cells. This research contributes to the understanding of structure-activity relationships for anticancer drug design (A. Proshin et al., 2021).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, environmental hazards, and precautions for safe handling and storage.
Orientations Futures
Future directions could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
Propriétés
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-9-13-11(18-14-9)10(16)12-3-2-4-15-5-7-17-8-6-15/h2-8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWLLSXFOMYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-morpholinopropyl)-1,2,4-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

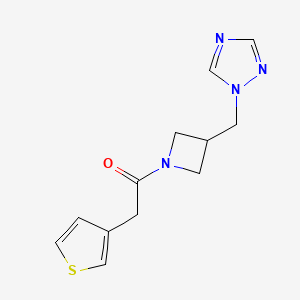

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
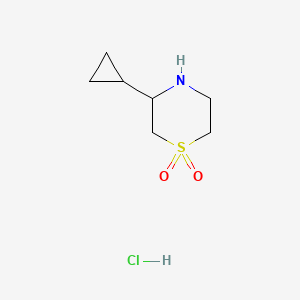
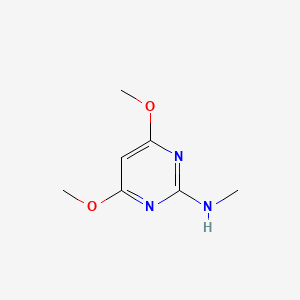
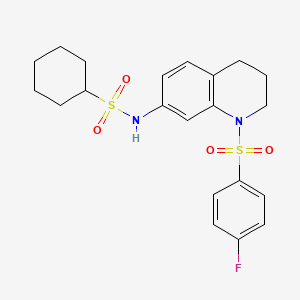
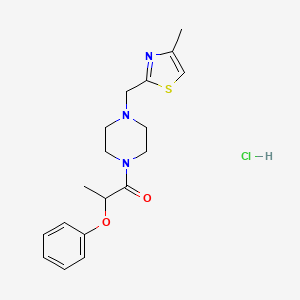
![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)

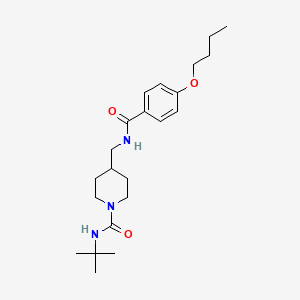
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B2865475.png)
